3-Piperidinol, 1-amino-

説明

3-Piperidinol, 1-amino- is a useful research compound. Its molecular formula is C5H12N2O and its molecular weight is 116.16 g/mol. The purity is usually 95%.

The exact mass of the compound 3-Piperidinol, 1-amino- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 87955. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Piperidinol, 1-amino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Piperidinol, 1-amino- including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

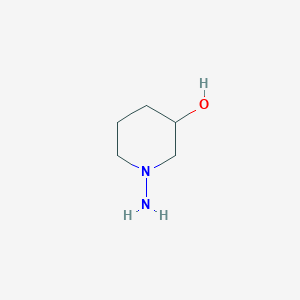

3-Piperidinol, 1-amino- is a piperidine derivative characterized by its six-membered ring structure containing one nitrogen atom and five carbon atoms, with an amino group attached to the third carbon. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. Although specific biological activity data for 3-Piperidinol, 1-amino- is limited, studies on related piperidine derivatives indicate a diverse range of pharmacological properties.

- Molecular Formula : C₆H₁₃N₃O

- Molecular Weight : Approximately 116.16 g/mol

- Boiling Point : 84-86 °C at 0.45 Torr

- Melting Point : 85-86 °C

Antimycobacterial Activity

Research has identified certain piperidinol derivatives as potential antitubercular agents. For instance, a study found that a closely related piperidinol compound exhibited significant antimycobacterial activity with a minimum inhibitory concentration (MIC) of less than 5 μg/mL against Mycobacterium tuberculosis . The mechanism of action appears to involve covalent binding to specific enzyme targets within the mycobacterial cells.

The biological activity of piperidine derivatives, including 3-Piperidinol, 1-amino-, often involves interactions with various biological targets:

- Enzyme Inhibition : Piperidinol derivatives have shown the ability to inhibit enzymes involved in metabolic pathways, such as N-acetyltransferase (NAT), which plays a role in drug metabolism .

- Neurotransmitter Receptors : Some studies suggest that these compounds may interact with neurotransmitter receptors, potentially offering therapeutic effects for conditions like depression and anxiety.

Study on Antitubercular Activity

A significant study demonstrated that modifications on the piperidinol scaffold could enhance its potency against tuberculosis. Specific substitutions on the phenyl ring led to increased inhibitory activity, as evidenced by shorter inactivation half-times in enzyme assays (Table 1) .

| Compound | Substitution | Inactivation Half-Time (min) |

|---|---|---|

| Compound 1 | None | 15 |

| Compound 2 | Halide | 10 |

| Compound 3 | Ethyl | 5 |

This table illustrates how structural modifications can influence biological activity.

Pharmacophore Modeling

Pharmacophore modeling studies have been employed to identify essential features for biological activity among piperidine derivatives. These models help correlate three-dimensional chemical structures with their biological effects, aiding in the design of more effective compounds .

Applications in Drug Development

The unique structural characteristics of 3-Piperidinol, 1-amino- make it a candidate for further exploration in drug development. Its potential applications include:

科学的研究の応用

Pharmaceutical Development

3-Piperidinol, 1-amino- is recognized as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural similarity to piperidine allows it to participate in diverse chemical reactions, making it suitable for developing new drugs. Notably, it has been investigated for its potential as an antitubercular agent. Studies indicate that derivatives of piperidinol exhibit significant antimycobacterial activity, with some compounds demonstrating minimal inhibitory concentrations (MIC) below 5 μg/mL against Mycobacterium tuberculosis .

Case Study: Antitubercular Activity

A study highlighted the efficacy of piperidinol derivatives against multidrug-resistant strains of M. tuberculosis. The compound PIPD1 was identified as a potent lead compound that inhibits mycolic acid transport in bacterial membranes, offering a novel mechanism of action distinct from existing antitubercular drugs . The research demonstrated that PIPD1 exhibits time- and dose-dependent bactericidal activity, suggesting its potential as a new therapeutic option for tuberculosis treatment.

Antimicrobial Properties

Beyond its application in tuberculosis treatment, 3-Piperidinol, 1-amino- has shown promise in other antimicrobial applications. Research indicates that piperidinol derivatives can act against various pathogens, including those responsible for respiratory infections and other bacterial diseases.

Case Study: Broad-Spectrum Antimicrobial Activity

In a recent exploration of piperidinols as potential antimicrobial agents, researchers found that specific derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. The structural modifications on the piperidinol scaffold were correlated with enhanced antimicrobial potency . Such findings highlight the versatility of 3-Piperidinol, 1-amino- in developing broad-spectrum antibiotics.

Synthetic Methodologies

The synthesis of 3-Piperidinol, 1-amino- can be achieved through several established methods. Recent advancements have focused on biocatalytic approaches to enhance the efficiency and sustainability of its production.

Table: Synthesis Methods for 3-Piperidinol, 1-amino-

Emerging Therapeutic Areas

Recent literature has suggested additional therapeutic areas where 3-Piperidinol, 1-amino- could play a role:

- Cancer Therapy : Some studies have indicated that piperidine derivatives can induce apoptosis in cancer cells and may serve as potential anticancer agents .

- Neurological Disorders : Compounds derived from piperidinols have been explored for their neuroprotective effects and potential applications in treating conditions like Alzheimer's disease .

- Diabetes Management : Certain derivatives have shown promise in inhibiting DPP-IV activity, suggesting potential use in managing type II diabetes .

特性

IUPAC Name |

1-aminopiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c6-7-3-1-2-5(8)4-7/h5,8H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZVCCWYHSHJPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70293225 | |

| Record name | 3-Piperidinol, 1-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151666-28-3, 75332-31-9 | |

| Record name | 1-Amino-3-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151666-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Piperidinol, 1-amino- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Piperidinol, 1-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。